molecular formula C9H11FN2O4 B1621490 2',3'-Dideoxy-3'-fluoro-alpha-uridine CAS No. 178374-44-2

2',3'-Dideoxy-3'-fluoro-alpha-uridine

Cat. No. B1621490
CAS RN: 178374-44-2
M. Wt: 230.19 g/mol
InChI Key: BKIUEHLYJFLWPK-BBVRLYRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',3'-Dideoxy-3'-fluoro-alpha-uridine (dFdU) is a synthetic nucleoside analog of uridine, which is an essential component of nucleic acids. It has been extensively studied in the field of biochemistry and molecular biology due to its potential applications in drug development, gene regulation, and gene therapy. dFdU has been found to be an effective inhibitor of reverse transcriptase (RT) enzymes, which are involved in the replication of retroviruses. Additionally, dFdU has been shown to have antiviral, antifungal, and anti-cancer properties.

Scientific Research Applications

Synthesis and Biological Evaluation for Antiviral Activity

The synthesis and evaluation of various 2',3'-dideoxy-nucleoside analogues, including 2',3'-Dideoxy-3'-fluoro-alpha-uridine, have shown significant potential in the treatment of viral infections. These compounds have been tested for their efficacy against HIV and HBV, showcasing promising results due to their ability to inhibit viral replication. For instance, the synthesis of 2',3'-dideoxy-L-pyrimidine nucleosides and their evaluation as potential anti-HIV and anti-HBV agents indicate that some of these nucleoside analogues exhibit potent antiviral activity, with negligible cytotoxicity and inhibitory effects on host mitochondrial DNA synthesis, highlighting their potential for further development as antiviral agents (Lin et al., 1994).

Chemistry and Anti-HIV Properties

The chemistry and anti-HIV properties of 2'-fluoro-2',3'-dideoxyarabinofuranosylpyrimidines have been extensively studied. These compounds, synthesized via a 2,3-dideoxyribose intermediate, display increased chemical and enzymatic stability due to 2'-fluoro substitution, which is beneficial for developing effective anti-AIDS drugs. Although some analogues in this series are not as potent as other known antivirals, their improved stability and bioavailability suggest that they can be further optimized for enhanced antiviral activity (Siddiqui et al., 1992).

Conformational Analysis for Improved Synthesis

Conformational analysis of fluorinated uridine analogues, including 2',3'-dideoxy-2',3'-difluoro nucleosides, has provided insights into the reaction mechanisms and structural conformations that favor antiviral activity. These studies aim to design more efficient synthetic methods and understand how these molecules inhibit viral replication at a molecular level, offering a pathway to developing more effective antiviral drugs (Michailidou et al., 2020).

Inhibition of Viral Replication

Studies on 2',3'-dideoxy-3'-thiacytidine and related analogues have demonstrated their effectiveness in inhibiting the replication of hepatitis B virus in vitro. These compounds, by almost completely halting viral DNA replication at relatively low concentrations, showcase their potential as potent and selective antiviral agents. Their minimal impact on mitochondrial DNA synthesis compared to other nucleoside analogues also suggests a reduced risk of delayed toxicity, such as peripheral neuropathy, making them promising candidates for treating viral infections (Doong et al., 1991).

Biochemical Analysis

Biochemical Properties

2’,3’-Dideoxy-3’-fluoro-alpha-uridine plays a significant role in biochemical reactions, particularly in the inhibition of viral replication. This compound interacts with viral DNA polymerases, enzymes responsible for the synthesis of viral DNA. By incorporating into the growing DNA chain, 2’,3’-Dideoxy-3’-fluoro-alpha-uridine terminates DNA elongation due to the absence of the 3’-hydroxyl group, which is essential for forming phosphodiester bonds. This interaction effectively halts viral replication, making it a potent antiviral agent .

Cellular Effects

The effects of 2’,3’-Dideoxy-3’-fluoro-alpha-uridine on various cell types and cellular processes are profound. In infected cells, this compound disrupts the normal function of viral DNA polymerases, leading to the inhibition of viral replication. Additionally, 2’,3’-Dideoxy-3’-fluoro-alpha-uridine can influence cell signaling pathways and gene expression by interfering with the synthesis of viral DNA. This disruption can lead to altered cellular metabolism and the activation of cellular defense mechanisms .

Molecular Mechanism

At the molecular level, 2’,3’-Dideoxy-3’-fluoro-alpha-uridine exerts its effects through a mechanism of chain termination. Upon incorporation into the viral DNA by viral DNA polymerases, the absence of the 3’-hydroxyl group prevents the addition of subsequent nucleotides, effectively terminating DNA synthesis. This mechanism is highly specific to viral DNA polymerases, minimizing the impact on host cellular DNA polymerases and reducing potential cytotoxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,3’-Dideoxy-3’-fluoro-alpha-uridine can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to potential degradation. Long-term studies have shown that continuous exposure to 2’,3’-Dideoxy-3’-fluoro-alpha-uridine can lead to the development of resistance in viral populations, necessitating careful monitoring and potential combination with other antiviral agents to maintain efficacy .

Dosage Effects in Animal Models

The effects of 2’,3’-Dideoxy-3’-fluoro-alpha-uridine in animal models are dose-dependent. At therapeutic doses, the compound effectively inhibits viral replication with minimal adverse effects. At higher doses, toxic effects such as hepatotoxicity and myelosuppression have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety in potential therapeutic applications .

Metabolic Pathways

2’,3’-Dideoxy-3’-fluoro-alpha-uridine is metabolized primarily in the liver, where it undergoes phosphorylation to its active triphosphate form. This active form is then incorporated into viral DNA by viral DNA polymerases. The compound’s metabolism involves several enzymes, including kinases and phosphatases, which regulate its activation and deactivation. The presence of the fluorine atom enhances the compound’s stability and resistance to degradation by cellular enzymes .

Transport and Distribution

Within cells, 2’,3’-Dideoxy-3’-fluoro-alpha-uridine is transported and distributed through nucleoside transporters. These transporters facilitate the uptake of the compound into cells, where it can exert its antiviral effects. The distribution of 2’,3’-Dideoxy-3’-fluoro-alpha-uridine within tissues is influenced by its affinity for nucleoside transporters and its ability to cross cellular membranes. The compound’s localization and accumulation in infected tissues enhance its therapeutic potential .

Subcellular Localization

2’,3’-Dideoxy-3’-fluoro-alpha-uridine is primarily localized in the nucleus, where it interacts with viral DNA polymerases. The compound’s subcellular localization is directed by its structural similarity to natural nucleosides, allowing it to be incorporated into viral DNA. This targeting to the nucleus is crucial for its antiviral activity, as it ensures that the compound is in proximity to its target enzymes and viral DNA .

properties

IUPAC Name

1-[(2S,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6+,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIUEHLYJFLWPK-BBVRLYRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=CC(=O)NC2=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361446
Record name AC1LOQWD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

178374-44-2
Record name AC1LOQWD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',3'-Dideoxy-3'-fluoro-alpha-uridine
Reactant of Route 2
2',3'-Dideoxy-3'-fluoro-alpha-uridine
Reactant of Route 3
2',3'-Dideoxy-3'-fluoro-alpha-uridine
Reactant of Route 4
2',3'-Dideoxy-3'-fluoro-alpha-uridine
Reactant of Route 5
2',3'-Dideoxy-3'-fluoro-alpha-uridine
Reactant of Route 6
2',3'-Dideoxy-3'-fluoro-alpha-uridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.